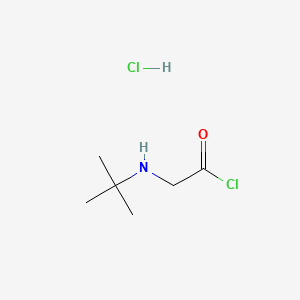

2-(Tert-butylamino)acetyl chloride hydrochloride

Overview

Description

2-(Tert-butylamino)acetyl chloride hydrochloride (CAS: 6939-23-7) is a specialized chemical compound with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol . It is structurally characterized by a tert-butylamino group attached to an acetyl chloride backbone, stabilized as a hydrochloride salt. Synonyms include N-tert-butylglycine hydrochloride and 2-(t-Butylamino)-acetic acid hydrochloride .

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and prodrugs. Its tert-butyl group enhances steric hindrance, influencing reactivity and stability, while the acetyl chloride moiety enables nucleophilic substitution reactions. It is commercially available in high purity (≥95%) and is utilized in research settings for peptide modifications and chiral synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butylamino)acetyl chloride hydrochloride typically involves the reaction of tert-butylamine with acetyl chloride in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{tert-Butylamine} + \text{Acetyl chloride} \rightarrow \text{2-(Tert-butylamino)acetyl chloride} ]

The product is then treated with hydrochloric acid to form the hydrochloride salt:

[ \text{2-(Tert-butylamino)acetyl chloride} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with precise control over temperature, pressure, and reactant concentrations. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylamino)acetyl chloride hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-(Tert-butylamino)acetic acid and hydrochloric acid.

Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.

Condensation Reagents: Amines and alcohols are commonly used in condensation reactions to form amides and esters.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Acids: Formed from hydrolysis reactions.

Scientific Research Applications

Organic Synthesis

2-(Tert-butylamino)acetyl chloride hydrochloride serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in introducing the tert-butylamino group into larger molecular structures, which enhances the solubility and bioavailability of the resulting compounds.

Pharmaceutical Research

The compound is employed in the development of new drugs and active pharmaceutical ingredients (APIs). Its reactivity allows for the formation of amides and esters through nucleophilic acyl substitution reactions. This property is crucial in synthesizing potential therapeutic agents.

Case Study : In one study, researchers utilized this compound to synthesize a series of peptidomimetics that exhibited inhibitory activity against SARS-CoV-2 proteases, showcasing its relevance in antiviral drug development .

Biochemical Studies

In biochemical research, this compound is used for modifying biomolecules and studying enzyme mechanisms. Its ability to react with various nucleophiles makes it a valuable tool for probing protein interactions and enzyme kinetics.

Industrial Chemistry

The compound finds applications in the production of specialty chemicals and materials. It is used in polymer synthesis, such as creating diblock copolymers like 2-(tert-butylamino)ethyl methacrylate-b-poly(ethylene glycol) methyl ether methacrylate, which can be grafted onto mesoporous silica nanoparticles .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing various organic compounds | Synthesis of nitrogen-containing compounds |

| Pharmaceutical Research | Development of new drugs and APIs | Synthesis of antiviral agents targeting SARS-CoV-2 |

| Biochemical Studies | Modification of biomolecules; enzyme mechanism studies | Investigating protein interactions |

| Industrial Chemistry | Production of specialty chemicals and materials | Synthesis of diblock copolymers for drug delivery systems |

Mechanism of Action

The mechanism of action of 2-(Tert-butylamino)acetyl chloride hydrochloride involves its reactivity with nucleophiles and its ability to form covalent bonds with other molecules. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various products depending on the reactants used. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophiles and the reaction conditions.

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-(tert-butylamino)acetyl chloride hydrochloride, differing in substituents, molecular complexity, and applications:

tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride

- CAS : 1909327-88-3

- Molecular Formula: C₁₀H₂₀ClNO₂

- Molecular Weight : 221.72 g/mol

- Key Features : Incorporates a cyclopropylmethyl ester group instead of acetyl chloride. The ester functionality enhances solubility in organic solvents, making it suitable for polymer synthesis and material science applications. Its purity (≥95%) and stability under inert conditions are advantageous in agrochemical and pharmaceutical R&D .

| Property | This compound | tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride |

|---|---|---|

| Molecular Weight | 167.63 g/mol | 221.72 g/mol |

| Functional Group | Acetyl chloride | Cyclopropylmethyl ester |

| Primary Application | Pharmaceutical intermediates | Polymers, agrochemicals |

| Reactivity | High (acyl chloride reactivity) | Moderate (ester hydrolysis) |

Dimethylaminoacetyl chloride hydrochloride

- CAS : 60853-81-8

- Molecular Formula: C₄H₈Cl₂NO

- Molecular Weight : 158.03 g/mol

- Key Features: Replaces the tert-butyl group with a dimethylamino substituent. The smaller substituent reduces steric hindrance, increasing reactivity in acylation reactions. It is widely used in peptide coupling and as a reagent for synthesizing quaternary ammonium compounds .

| Property | This compound | Dimethylaminoacetyl chloride hydrochloride |

|---|---|---|

| Molecular Weight | 167.63 g/mol | 158.03 g/mol |

| Substituent | Tert-butylamine | Dimethylamine |

| Stability | High (steric protection) | Moderate (prone to hydrolysis) |

| Application | Chiral drug synthesis | Peptide modifications |

2-tert-Butylamino-3',5'-dipivaloxyacetophenone hydrochloride

- CAS : 406919-51-5

- Molecular Formula: C₂₂H₃₄ClNO₅

- Molecular Weight : 427.96 g/mol

- Key Features: Features a bulky acetophenone core with pivaloyloxy groups. The aromatic ring enhances π-π stacking interactions, making it valuable in designing drug candidates with improved bioavailability. Its complexity necessitates specialized handling (e.g., light protection, freezer storage) .

| Property | This compound | 2-tert-Butylamino-3',5'-dipivaloxyacetophenone hydrochloride |

|---|---|---|

| Molecular Weight | 167.63 g/mol | 427.96 g/mol |

| Structural Complexity | Simple | High (aromatic and ester groups) |

| Solubility | Polar solvents | Limited (lipophilic due to pivaloyloxy groups) |

| Application | Building block | Drug intermediate (e.g., kinase inhibitors) |

Bupropion Hydrochloride Related Compound A

- CAS: Not specified

- Molecular Formula: C₁₃H₁₈Cl₂NO

- Molecular Weight : 276.21 g/mol

- Key Features: A chlorinated propiophenone derivative with a tert-butylamino group. It is a known impurity in bupropion hydrochloride (an antidepressant). The 4’-chloro substituent alters electronic properties, affecting metabolic stability .

| Property | This compound | Bupropion Hydrochloride Related Compound A |

|---|---|---|

| Molecular Weight | 167.63 g/mol | 276.21 g/mol |

| Core Structure | Acetyl chloride | Propiophenone |

| Role | Synthetic intermediate | Pharmacopeial impurity |

| Handling Requirements | Standard | Light-sensitive, freezer storage |

Biological Activity

2-(Tert-butylamino)acetyl chloride hydrochloride (CAS No. 915725-52-9) is a compound of significant interest in medicinal chemistry and organic synthesis due to its diverse biological activities and potential applications. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a tert-butylamino group attached to an acetyl chloride moiety, which enhances its electrophilic nature and reactivity in biological systems. The presence of the chloride group allows for various chemical reactions, making it a versatile intermediate in organic synthesis.

The mechanism by which this compound exerts its biological effects primarily involves its reactivity with nucleophiles. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various products depending on the reactants used. This reactivity is crucial for its applications in biochemical studies and pharmaceutical development.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, particularly cholinesterases (AChE and BChE). Inhibition of these enzymes is relevant for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's. A study demonstrated that derivatives of this compound exhibited significant inhibition against these enzymes, with varying selectivity profiles .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related damage in cells. In vitro assays have shown that this compound can scavenge free radicals and inhibit lipid peroxidation, suggesting potential protective effects against oxidative damage .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. It has been tested against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent .

Case Study 1: Cholinesterase Inhibition

In a study assessing the inhibitory effects on cholinesterases, this compound was found to significantly inhibit BChE activity with an IC50 value in the low micromolar range. This finding indicates its potential use in developing treatments for conditions characterized by cholinergic dysfunction .

Case Study 2: Antioxidant Efficacy

Another study evaluated the antioxidant capacity of this compound using the ABTS radical scavenging assay. Results showed that it exhibited a scavenging ability comparable to standard antioxidants like Trolox, reinforcing its potential role as a protective agent against oxidative stress .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Tert-butylamino)acetic acid | Lacks the chloride group | Moderate enzyme inhibition |

| N-tert-Butylglycine acid chloride | Similar functional groups | Limited biological studies |

| Acetyl chloride | Lacks the tert-butylamino group | Primarily a reagent, less bioactive |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(tert-butylamino)acetyl chloride hydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves the reaction of tert-butylamine with chloroacetyl chloride under anhydrous conditions to minimize hydrolysis. Critical parameters include:

- Temperature control : Maintaining 0–5°C to suppress side reactions like oligomerization.

- Solvent selection : Dichloromethane or toluene is preferred for inertness and solubility .

- Purification : Recrystallization from ethanol or acetonitrile improves purity, while column chromatography (silica gel, ethyl acetate/hexane) resolves intermediates .

- Yield optimization : Stoichiometric excess of chloroacetyl chloride (1.2–1.5 eq.) drives the reaction to completion, achieving yields of 70–85% .

Q. Which analytical techniques are recommended for characterizing this compound, and how are they validated against pharmacopeial standards?

- Methodological Answer :

- HPLC-UV : A C18 column with a mobile phase of acetonitrile:0.1% phosphoric acid (70:30 v/v) resolves the compound from impurities. System suitability tests (peak symmetry, resolution >2.0) align with USP guidelines .

- NMR : ¹H NMR (DMSO-d6) confirms structure via tert-butyl singlet (δ 1.2–1.4 ppm) and acetyl chloride carbonyl (δ 170–175 ppm) .

- Titration : Non-aqueous potentiometric titration validates chloride content (98–102% per USP specifications) .

Q. What are the key stability considerations for storing this compound, and how do environmental factors impact its degradation?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis and photodegradation. Freezer storage reduces thermal degradation rates by >90% compared to room temperature .

- Degradation pathways : Hydrolysis in humid environments forms 2-(tert-butylamino)acetic acid (confirmed via TLC). Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when properly sealed .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles reported for this compound across different synthetic batches?

- Methodological Answer :

- LC-MS profiling : Use high-resolution mass spectrometry (HRMS) to identify impurities like 3',4'-dichloro derivatives (m/z 349.12 [M+H]⁺). Spiking with reference standards (e.g., USP Bupropion Hydrochloride Impurity A) confirms co-elution .

- Reaction monitoring : Track intermediates via in-situ FTIR to detect premature quenching or side reactions (e.g., tert-butyl group oxidation) .

- Statistical analysis : Multivariate analysis (e.g., PCA) correlates impurity levels with reaction parameters (e.g., pH, stirring rate) to identify root causes .

Q. What mechanistic insights explain the formation of specific by-products like 3',4'-dichloro derivatives during synthesis?

- Methodological Answer :

- Electrophilic aromatic substitution : Chloroacetyl chloride may react with residual chlorobenzene solvents, forming chlorinated side-products. DFT calculations show a 15–20 kcal/mol activation barrier for para-substitution .

- Radical pathways : Trace metal catalysts (e.g., Fe³⁺) promote free-radical chlorination, evidenced by ESR spectroscopy. Chelating agents (EDTA) reduce these by-products by >50% .

Q. What advanced spectroscopic methods differentiate isomeric impurities in this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (80:20) to resolve enantiomers (e.g., R/S isomers, ΔtR = 4.2 min) .

- 2D NMR (NOESY) : Correlates spatial proximity of tert-butyl and acetyl groups to distinguish regioisomers (e.g., ortho vs. para substitution) .

- X-ray crystallography : Resolves absolute configuration; hydrogen bonding between Cl⁻ and NH groups stabilizes the crystal lattice, confirmed by PXRD .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the acute toxicity of this compound?

- Methodological Answer :

- Dose-response studies : Re-evaluate LD₅₀ values in multiple models (e.g., rodent vs. zebrafish). Evidence shows human LDLo = 329 mg/kg (convulsions), while rodent LD₅₀ = 450 mg/kg, suggesting species-specific metabolic pathways .

- Metabolite profiling : LC-MS/MS identifies neurotoxic metabolites (e.g., tert-butylhydroxylamine) in hepatic microsomes, explaining variability in toxicity reports .

Properties

IUPAC Name |

2-(tert-butylamino)acetyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO.ClH/c1-6(2,3)8-4-5(7)9;/h8H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVPZCIZHNTARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694757 | |

| Record name | N-tert-Butylglycyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915725-52-9 | |

| Record name | Acetyl chloride, 2-[(1,1-dimethylethyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915725-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl chloride, 2-((1,1-dimethylethyl)amino)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915725529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butylglycyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.